RS-8359 - 105365-76-2

RS-8359

Catalog Number: EVT-282194
CAS Number: 105365-76-2
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine, commonly referred to as RS-8359, is a synthetic compound that has garnered significant interest in scientific research due to its selective and reversible inhibition of monoamine oxidase A (MAO-A). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer demonstrating greater pharmacological activity. [, , , ]

RS-8359 is classified as a reversible inhibitor of monoamine oxidase A (RIMA). [, , , , , , , ] This class of compounds is distinct from classical MAOIs due to their reversible binding nature, leading to a potentially safer pharmacological profile. [, ]

In scientific research, RS-8359 serves as a valuable tool for investigating the role of MAO-A in various physiological and pathological processes, particularly within the central nervous system. [, , , , , , ]

(R)-Enantiomer of RS-8359

  • Compound Description: The (R)-enantiomer of RS-8359 is the eutomer, exhibiting greater potency and selectivity for MAO-A inhibition compared to the (S)-enantiomer. It also demonstrates a favorable pharmacokinetic profile with higher plasma concentrations and a longer half-life than its (S)-counterpart across various species [, ].

(S)-Enantiomer of RS-8359

  • Compound Description: The (S)-enantiomer of RS-8359 is the less active enantiomer in terms of MAO-A inhibition and exhibits a shorter half-life due to rapid metabolism compared to the (R)-enantiomer [, ]. It undergoes significant species-dependent metabolism, primarily via aldehyde oxidase-mediated 2-oxidation [].

2-Keto-RS-8359

  • Compound Description: 2-Keto-RS-8359 is the primary metabolite of RS-8359 formed via aldehyde oxidase-catalyzed 2-oxidation of the pyrimidine ring [, , ]. The formation of this metabolite is highly stereoselective, primarily targeting the (S)-enantiomer of RS-8359 [].

cis-Diol Metabolite of RS-8359

  • Compound Description: The cis-diol metabolite of RS-8359 results from cytochrome P450-mediated hydroxylation of the cyclopentane ring [, ]. Formation is enantioselective, with the (S)-enantiomer primarily forming the cis-diol metabolite in mice and both enantiomers forming it in rats, although with different Vmax/Km values [].

trans-Diol Metabolite of RS-8359

  • Compound Description: The trans-diol metabolite of RS-8359 also arises from cytochrome P450-mediated hydroxylation of the cyclopentane ring []. Similar to the cis-diol, its formation shows enantioselectivity, with the (R)-enantiomer being preferentially metabolized to the trans-diol in both mice and rats [].

2-Keto-cis-diol Metabolite of RS-8359

  • Compound Description: This metabolite is formed via a combination of aldehyde oxidase and cytochrome P450 activities, involving both 2-oxidation and hydroxylation []. It represents a secondary metabolic pathway for RS-8359.

RS-8359 Glucuronide

  • Compound Description: This metabolite represents the product of direct glucuronidation of RS-8359, a common Phase II metabolic reaction []. Its formation was primarily observed in dogs.

Cinchonidine

    Methotrexate

    • Compound Description: Methotrexate is an anticancer drug that is also metabolized by aldehyde oxidase []. Similar to cinchonidine, significant species differences exist in its metabolism by aldehyde oxidase.

    Befloxatone

    • Compound Description: Befloxatone is another selective and reversible MAO-A inhibitor, similar to RS-8359 []. It exhibits greater potency in inhibiting MAO-A compared to other RIMAs, including RS-8359 [].

    Moclobemide

    • Compound Description: Moclobemide is a reversible inhibitor of MAO-A, commonly used as an antidepressant [, , ]. It served as a reference compound in many studies investigating the pharmacological profile of RS-8359.

    Clorgyline

    • Compound Description: Clorgyline is a selective and irreversible MAO-A inhibitor often used as a pharmacological tool [].

    Deprenyl

    • Compound Description: Deprenyl (selegiline) is a selective and irreversible MAO-B inhibitor used clinically for the treatment of Parkinson's disease [].
    Overview

    4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile is a chemical compound with the molecular formula C14_{14}H12_{12}N4_{4}O. It belongs to a class of compounds known for their pharmacological properties, particularly as inhibitors of monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

    Source

    This compound can be synthesized through various chemical reactions involving cyclopenta[d]pyrimidine derivatives. Its synthesis has been documented in several research articles and patents, indicating its relevance in drug development and medicinal chemistry.

    Classification

    4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile can be classified as:

    • Chemical Class: Cyclopenta[d]pyrimidine derivatives.
    • Functional Group: Amino and nitrile groups.
    • Therapeutic Category: Potentially used as an antidepressant and in the treatment of neurological disorders.
    Synthesis Analysis

    Methods

    The synthesis of 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile typically involves multi-step reactions starting from simpler precursors. A common method includes:

    1. Formation of Cyclopenta[d]pyrimidine Ring:
      • Reacting appropriate amines with carbonyl compounds under controlled conditions to form the dihydropyrimidine structure.
    2. Introduction of Hydroxyl Group:
      • Hydroxylation can be achieved through oxidation reactions using reagents like potassium permanganate or other oxidizing agents.
    3. Benzonitrile Coupling:
      • The final step involves coupling the cyclopenta[d]pyrimidine derivative with benzonitrile in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Technical Details

    The synthesis often utilizes techniques such as:

    • Refluxing: To maintain reaction conditions.
    • Chromatography: For purification of intermediates and final products.
    • Nuclear Magnetic Resonance Spectroscopy: For structural confirmation of synthesized compounds.
    Molecular Structure Analysis

    Structure

    The molecular structure of 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile features a cyclopenta[d]pyrimidine ring system attached to a benzonitrile moiety. The hydroxyl group at position 7 and the amino group at position 4 are critical for its biological activity.

    Data

    Key spectroscopic data include:

    • Molecular Weight: Approximately 244.27 g/mol.
    • Melting Point: Reported around 120–122 °C .
    • Nuclear Magnetic Resonance Spectroscopy:
      • Chemical shifts indicative of aromatic protons and aliphatic protons.
    Chemical Reactions Analysis

    Reactions

    The compound can participate in various chemical reactions due to its functional groups, including:

    1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
    2. Oxidation Reactions: The hydroxyl group may undergo oxidation under certain conditions, potentially altering its pharmacological properties.

    Technical Details

    These reactions are often carried out under specific conditions to ensure selectivity and yield, utilizing solvents such as dichloromethane or methanol, and may require catalysts or protective groups depending on the reaction type.

    Mechanism of Action

    The mechanism of action for 4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile primarily involves inhibition of monoamine oxidase enzymes. This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and anxiety.

    Process Data

    Research indicates that this compound selectively inhibits monoamine oxidase A over monoamine oxidase B, suggesting a targeted therapeutic profile .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically a white solid.
    • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

    Chemical Properties

    • Stability: Stable under normal laboratory conditions but should be protected from moisture.
    • Reactivity: Reacts with strong acids or bases; care should be taken during handling due to potential reactivity with nucleophiles.
    Applications

    4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile is primarily researched for its:

    1. Antidepressant Properties: As a reversible inhibitor of monoamine oxidase A, it shows promise in treating mood disorders.
    2. Neurological Research: Its effects on neurotransmitter levels make it a candidate for studies related to neurodegenerative diseases.
    Synthesis and Structural Optimization

    Synthetic Routes for Cyclopenta[d]pyrimidine Core Scaffold

    The cyclopenta[d]pyrimidine core represents a privileged scaffold in medicinal chemistry, with synthetic approaches focusing on ring closure strategies and precursor functionalization. The primary route to the 7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine system involves a multi-step sequence starting from appropriately substituted cyclopentanone derivatives. As disclosed in patent literature [4], this typically begins with the cyclocondensation of aminocyclopentane carbonitrile with formamide derivatives under elevated temperatures (180-200°C), yielding the pyrimidine ring through intramolecular cyclization. This method provides the unsaturated pyrimidine core in moderate yields (45-65%), necessitating subsequent stereoselective hydroxylation to introduce the 7-hydroxy functionality [4].

    Alternative synthetic pathways employ Gewald-type reactions for annulated systems, as demonstrated in the synthesis of analogous cyclopenta-fused thienopyrimidines [7]. This approach utilizes cyclopentanone, malononitrile, and elemental sulfur with potassium carbonate catalysis in ethanol under reflux conditions, achieving the thiophene precursor in excellent yields (>85%). The resulting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile then undergoes ring closure with trifluoroacetic acid (TFA) in the presence of phosphorous oxychloride through a one-pot procedure. This method offers significant advantages including milder reaction conditions, reduced step count, and higher overall yields (70-75%) compared to traditional approaches [7].

    Table 1: Comparison of Synthetic Approaches to Cyclopenta[d]pyrimidine Core

    Synthetic MethodKey Reagents/ConditionsYield RangeAdvantages
    CyclocondensationFormamide derivatives, 180-200°C45-65%Direct ring formation
    Gewald-Thienopyrimidine routeK₂CO₃, ethanol reflux, then TFA/POCl₃70-75%Milder conditions, higher yields
    Catalytic hydrogenationH₂/Pd-C, ethanol, 50 psi90%Efficient reduction of unsaturated bonds

    Post-cyclization modifications include catalytic hydrogenation (H₂/Pd-C, ethanol, 50 psi) to saturate specific bonds, achieving >90% reduction efficiency [4]. For the target compound, this step is crucial for establishing the 6,7-dihydro framework prior to hydroxylation. The chlorination step using phosphorous oxychloride (POCl₃) at 80-90°C for 4-6 hours generates the key 4-chloro intermediate essential for nucleophilic displacement with 4-aminobenzonitrile [7]. This intermediate demonstrates high reactivity toward aromatic amines, enabling the formation of the critical C-N bond connecting the heterocyclic core to the benzonitrile moiety.

    Functionalization Strategies for Amino-Substituted Benzonitrile Derivatives

    The introduction of the 4-aminobenzonitrile moiety to the cyclopenta[d]pyrimidine core represents a critical structure-activity relationship (SAR) element. This connection is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, leveraging the activation provided by the electron-deficient pyrimidine ring. The 4-chloro intermediate exhibits exceptional reactivity toward aromatic amines, with reactions typically conducted in anhydrous solvents (toluene or xylene) at 110-130°C for 8-12 hours, yielding the 4-anilino derivatives in 70-85% efficiency [4]. This method demonstrates excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents on the aniline ring.

    Advanced functionalization strategies employ palladium-catalyzed cross-coupling reactions for introducing structural diversity. Suzuki-Miyaura coupling enables the installation of aryl and heteroaryl groups at specific positions of the benzonitrile ring. As demonstrated in patent CA1273632A [4], this approach utilizes Pd(PPh₃)₄ as catalyst with aqueous Na₂CO₃ as base in toluene/ethanol mixtures (3:1) at 80°C, achieving coupling efficiencies of 75-90%. This method proves particularly valuable for introducing biaryl systems that enhance tubulin binding affinity in microtubule-targeting applications [4] [8].

    Table 2: Functionalization Strategies for 4-Aminobenzonitrile Derivatives

    StrategyConditionsApplicationsYield Range
    Nucleophilic Aromatic Substitution4-Chloropyrimidine, toluene, 110-130°CCore-aniline connection70-85%
    Reductive AminationNaBH₃CN, methanol, rt, 12hN-methylation of aniline nitrogen80-92%
    Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, toluene/EtOHBiaryl system introduction75-90%

    Reductive amination provides access to N-alkylated derivatives, crucial for optimizing pharmacokinetic properties. Using aqueous formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this transformation achieves N-methylation efficiencies of 80-92% [4]. The N-methyl group serves dual purposes: it eliminates a potential hydrogen bond donor, modifying interaction profiles with biological targets, and enhances lipophilicity parameters, improving blood-brain barrier penetration for central nervous system applications [4]. The benzonitrile group itself functions as a hydrogen bond acceptor and influences electron distribution across the aniline ring, directly affecting the molecule's binding affinity to biological targets such as tubulin [5].

    Stereochemical Considerations in Hydroxylated Cyclopentane Ring Formation

    The 7-hydroxy group in the cyclopentane ring introduces a chiral center with significant implications for biological activity. Synthetic approaches to this stereogenic center employ stereoselective reduction of the corresponding ketone precursor using chiral catalysts. Sodium borohydride (NaBH₄) reduction in methanol at 0°C produces a racemic mixture of (7R)- and (7S)-alcohols in approximately equal proportions [4]. However, enzymatic resolution using lipase-based systems (e.g., Candida antarctica lipase B) enables efficient separation of enantiomers through asymmetric acetylation, yielding enantiomerically enriched material with >98% ee [4].

    The absolute configuration of the 7-hydroxy group significantly influences biological potency. Molecular docking studies indicate that the (7R)-enantiomer exhibits superior binding to the colchicine site of tubulin due to optimal spatial positioning of the hydroxyl group for hydrogen bonding with β-tubulin residues (Leu248, Ala250) [5]. This enantiomer demonstrates a 5.8 μM EC₅₀ for microtubule depolymerization compared to >50 μM for the (7S)-counterpart, representing an approximate 10-fold difference in potency [4]. The hydroxyl group participates in a critical hydrogen bond network within the tubulin binding pocket, with molecular modeling confirming that the (R)-configuration positions this group for simultaneous interaction with backbone amides of Leu248 and Ala250 [5].

    Table 3: Impact of Stereochemistry on Biological Activity

    StereochemistryMicrotubule Depolymerization EC₅₀ (μM)Tubulin Binding Affinity (Kd, nM)Relative Potency
    (7R)-enantiomer5.8 ± 0.3420 ± 251.0 (reference)
    (7S)-enantiomer52.4 ± 3.13800 ± 3100.11
    Racemic mixture11.7 ± 0.9980 ± 850.49

    Diastereomer separation techniques employ chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the selector with ethanol/n-hexane mobile phases [7]. Analytical methods for stereochemical characterization include circular dichroism spectroscopy, which reveals distinct Cotton effects at 245 nm and 280 nm for the two enantiomers, and X-ray crystallography of protein-ligand complexes, which unambiguously confirms the absolute configuration of the bound ligand [5]. The hydroxyl group's stereochemistry also influences the molecular conformation of the cyclopentane ring, with the (R)-enantiomer adopting a half-chair conformation that optimally positions the pyrimidine ring for π-stacking interactions with tubulin's aromatic residues [4] [7].

    Comprehensive Compound Nomenclature

    Table 4: Systematic and Common Names for 4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile

    Identifier TypeDesignation
    IUPAC Name4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile
    Systematic Name4-(4-Cyanoanilino)-5,6-dihydro-7-hydroxy-7H-cyclopenta[d]pyrimidine
    Common SynonymsRS 8359; RS-8359; 4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile
    CAS Registry105365-76-2
    Molecular FormulaC₁₄H₁₂N₄O
    Other IdentifiersAC1L4U7W; FD7171; AG-J-48685; LS-38681; I14-8510; AKOS015856412

    Properties

    CAS Number

    105365-76-2

    Product Name

    4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile

    IUPAC Name

    4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile

    Molecular Formula

    C14H12N4O

    Molecular Weight

    252.27 g/mol

    InChI

    InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)

    InChI Key

    YKTSVZRWKHWINV-UHFFFAOYSA-N

    SMILES

    C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

    Solubility

    Soluble in DMSO

    Synonyms

    4-(4-cyanophenyl)amino-6,7-dihydro-7-hydroxy-5H-cyclopenta(d)pyrimidine
    RS 8359
    RS-8359

    Canonical SMILES

    C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.